

# A Head-to-Head Comparison of Empagliflozin and Dapagliflozin on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular outcomes associated with two prominent sodium-glucose cotransporter-2 (SGLT2) inhibitors: Empagliflozin and Dapagliflozin. The information presented is based on data from major clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.

## Overview of Cardiovascular Benefits of SGLT2 Inhibitors

SGLT2 inhibitors, initially developed for the treatment of type 2 diabetes, have demonstrated significant cardiovascular benefits, leading to their expanded use in patients with heart failure, with or without diabetes.[1] These benefits are attributed to a variety of mechanisms, including diuretic and natriuretic effects, reduction in blood pressure, improved cardiac energy metabolism, and anti-inflammatory effects.[2]

## Comparative Efficacy on Major Adverse Cardiovascular Events (MACE)

Major Adverse Cardiovascular Events (MACE) are a composite endpoint in cardiovascular trials, typically including cardiovascular death, non-fatal myocardial infarction (heart attack), and non-fatal stroke.



A meta-analysis of eight studies comparing dapagliflozin and empagliflozin in patients with type 2 diabetes found no significant difference in the risk of MACE between the two drugs (Risk Ratio [RR]: 1.04; 95% Confidence Interval [CI]: 0.96 to 1.13).[3] Similarly, a retrospective cohort study also found no significant difference in MACE between the two groups.

However, the landmark clinical trials for each drug showed different results regarding MACE. The EMPA-REG OUTCOME trial for empagliflozin demonstrated a significant reduction in 3-point MACE. In contrast, the DECLARE-TIMI 58 trial for dapagliflozin did not show a statistically significant reduction in the same MACE endpoint, which may be attributable to the lower-risk patient population in that trial.

### Impact on Heart Failure Hospitalizations and Cardiovascular Death

Both empagliflozin and dapagliflozin have shown robust efficacy in reducing the risk of hospitalization for heart failure.

In their respective pivotal trials, empagliflozin reduced hospitalizations for heart failure by 35% in the EMPA-REG OUTCOME trial, while dapagliflozin showed a 27% reduction in the DECLARE-TIMI 58 trial. Both drugs have also demonstrated benefits in dedicated heart failure trials (EMPEROR-Reduced for empagliflozin and DAPA-HF for dapagliflozin) in patients with and without type 2 diabetes.

Regarding cardiovascular death, empagliflozin showed a more pronounced effect in its primary outcome trial. A meta-analysis has suggested that empagliflozin may be superior to dapagliflozin in reducing all-cause and cardiovascular mortality. However, other meta-analyses and real-world studies have found no significant differences between the two drugs for these outcomes.

#### **Quantitative Data Summary**



| Outcome                                          | Empagliflozin                                      | Dapagliflozin                                         | Head-to-Head<br>Comparison                                                                                    | Key Clinical<br>Trials                                        |
|--------------------------------------------------|----------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Major Adverse<br>Cardiovascular<br>Events (MACE) | Significant reduction in EMPA-REG OUTCOME          | No significant reduction in DECLARE-TIMI              | Meta-analyses<br>show no<br>significant<br>difference                                                         | EMPA-REG<br>OUTCOME,<br>DECLARE-TIMI<br>58                    |
| Hospitalization<br>for Heart Failure             | 35% reduction<br>(EMPA-REG<br>OUTCOME)             | 27% reduction<br>(DECLARE-TIMI<br>58)                 | Both highly effective; some studies suggest empagliflozin may have a slight edge in reducing hospitalizations | EMPA-REG OUTCOME, DECLARE-TIMI 58, EMPEROR- Reduced, DAPA- HF |
| Cardiovascular<br>Death                          | Significant<br>reduction in<br>EMPA-REG<br>OUTCOME | No significant<br>difference in<br>DECLARE-TIMI<br>58 | Some meta-<br>analyses suggest<br>empagliflozin<br>superiority, while<br>others find no<br>difference         | EMPA-REG<br>OUTCOME,<br>DECLARE-TIMI<br>58                    |
| All-Cause<br>Mortality                           | Significant reduction in EMPA-REG OUTCOME          | No significant reduction in DECLARE-TIMI              | Conflicting results from meta-analyses                                                                        | EMPA-REG<br>OUTCOME,<br>DECLARE-TIMI<br>58                    |

# **Experimental Protocols of Key Clinical Trials EMPA-REG OUTCOME (Empagliflozin)**

- Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and established cardiovascular disease.
- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.



- Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.
- Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).
- Key Findings: Empagliflozin was superior to placebo in reducing the primary composite cardiovascular outcome and death from any cause.

#### **DECLARE-TIMI 58 (Dapagliflozin)**

- Objective: To evaluate the cardiovascular safety and efficacy of dapagliflozin in a broad population of patients with type 2 diabetes.
- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular disease.
- Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.
- Co-Primary Outcomes: 1) MACE (cardiovascular death, myocardial infarction, or ischemic stroke) and 2) a composite of cardiovascular death or hospitalization for heart failure.
- Key Findings: Dapagliflozin was non-inferior to placebo for MACE but was superior in reducing the composite of cardiovascular death or hospitalization for heart failure, primarily driven by a lower rate of hospitalization for heart failure.

### Signaling Pathways and Mechanisms of Cardiovascular Benefit

The cardioprotective effects of SGLT2 inhibitors are multifactorial and not fully elucidated. The primary mechanism involves the inhibition of the sodium-glucose cotransporter 2 in the



proximal tubules of the kidneys, leading to increased urinary glucose excretion. This, in turn, is thought to trigger a cascade of downstream effects that benefit the cardiovascular system.



Click to download full resolution via product page

Caption: Proposed mechanisms of cardiovascular benefit from SGLT2 inhibitors.

## Experimental Workflow for a Comparative Cardiovascular Outcome Trial

The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing the cardiovascular outcomes of two SGLT2 inhibitors.





Click to download full resolution via product page

Caption: Generalized workflow for a comparative cardiovascular outcome trial.

#### Conclusion



Both Empagliflozin and Dapagliflozin have demonstrated significant benefits in improving cardiovascular outcomes, particularly in reducing hospitalizations for heart failure. While the EMPA-REG OUTCOME trial showed a clear benefit for Empagliflozin in reducing MACE and cardiovascular death, the evidence from the DECLARE-TIMI 58 trial and subsequent meta-analyses suggests that the class of SGLT2 inhibitors as a whole provides cardiovascular protection. The choice between these agents may depend on the specific patient population and the primary outcome of interest. Further head-to-head clinical trials are warranted to definitively establish the comparative effectiveness of these two important therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. uspharmacist.com [uspharmacist.com]
- 2. Beneficial impacts of SGLT-2 Inhibitors on Cardiovascular Disease [abarcahealth.com]
- 3. Comparative Cardiovascular Outcomes of Dapagliflozin Versus Empagliflozin in Patients With Type 2 Diabetes: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Empagliflozin and Dapagliflozin on Cardiovascular Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667672#head-to-head-comparison-of-atigliflozin-and-empagliflozin-on-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com